molecular formula C24H24N4O3S B2476753 3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-19-4

3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2476753
M. Wt: 448.54
InChI Key: UAKZUPSSROSQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Alpha 1 Adrenoceptor Ligands

3-Substituted pyrimido[5,4-b]indole-2,4-diones, closely related to the queried compound, have shown notable potential as potent alpha 1 adrenoceptor ligands. These compounds, when modified, exhibit significant selectivity for alpha 1 over other receptors such as alpha 2, beta 2, and 5HT1A receptors. This indicates their potential for targeted therapeutic applications (Russo et al., 1991).

Ligands for α1-and 5HT1A-Receptors

Derivatives of pyrimido[5,4-b]indole, specifically those involving a 3-phenylpiperazinylethyl side chain, have been designed to act as ligands for both α1-adrenoceptor and 5HT1A-receptor. These compounds display excellent affinity for the α1-adrenoceptor, with some also showing significant affinity for the 5HT1A-receptor. This duality suggests a scope for therapeutic application in fields where these receptors play crucial roles (Romeo et al., 1993).

Synthesis of Pyrimido[5,4-b]indole Derivatives

The synthesis processes for various pyrimido[5,4-b]indole derivatives provide a foundation for exploring their potential applications in medicinal chemistry. These processes involve multiple steps and offer a route for creating a diverse set of compounds that might exhibit a range of biological activities (Monge et al., 1986).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-31-17-11-9-16(10-12-17)28-23(30)22-21(18-7-3-4-8-19(18)25-22)26-24(28)32-15-20(29)27-13-5-2-6-14-27/h3-4,7-12,25H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKZUPSSROSQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one

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